2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol
Description
2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a tertiary amine characterized by a cyclohexyl backbone substituted with dimethylamino and isopropylamino groups, linked to an ethanol moiety. This compound’s structural complexity arises from the combination of a cyclic hydrocarbon system (cyclohexyl) and dual amino substituents, which influence its electronic, steric, and solubility properties. While it is listed as a discontinued product by CymitQuimica (), its structural features make it a point of interest for comparative analysis with analogous compounds in pharmaceutical and chemical research.
Properties
IUPAC Name |
2-[[2-(dimethylamino)cyclohexyl]-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-11(2)15(9-10-16)13-8-6-5-7-12(13)14(3)4/h11-13,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGWAFHEEDYZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCCC1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175504 | |
| Record name | Ethanol, 2-[[2-(dimethylamino)cyclohexyl](1-methylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353954-84-3 | |
| Record name | Ethanol, 2-[[2-(dimethylamino)cyclohexyl](1-methylethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[[2-(dimethylamino)cyclohexyl](1-methylethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol typically involves the reaction of cyclohexylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Cyclohexylamine Reaction: Cyclohexylamine reacts with dimethylamine in the presence of a catalyst such as palladium or platinum.
Formation of Intermediate: The reaction forms an intermediate compound, which is then further reacted with isopropylamine.
Final Product: The final product, this compound, is obtained after purification steps such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving automated control systems to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexyl alcohol derivatives.
Scientific Research Applications
2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these molecules, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Cyclohexyl Backbone vs. Linear Chains
The target compound’s cyclohexyl ring introduces steric bulk and hydrophobicity compared to linear-chain analogs like 2-(Diisopropylamino)ethanol . This likely reduces solubility in polar solvents but enhances lipid membrane permeability, a critical factor in drug delivery applications.
Amino Substituent Effects
- Dimethylamino and Isopropylamino Groups: These substituents increase steric hindrance and electron-donating capacity compared to simpler analogs like 2-(Ethylmethylamino)ethanol . This may enhance stability against enzymatic degradation.
- Thiol vs. Hydroxyl: Replacing the hydroxyl group with a thiol (as in 2-(Ethylisopropylamino)ethanethiol ) alters reactivity, enabling disulfide bond formation but reducing hydrogen-bonding capacity.
Functional Group Diversity
The hydroxyl group in ethanol derivatives (e.g., 2-(4-Isopropylcyclohexyl)ethanol ) limits basicity compared to tertiary amines, which can protonate under physiological conditions, affecting bioavailability.
Inferred Physicochemical Properties
- Hydrophobicity: The cyclohexyl group in the target compound increases logP compared to 2-(Diisopropylamino)ethanol, suggesting greater lipophilicity .
- Basicity: The dual amino groups may result in a higher pKa than mono-amine analogs, influencing solubility and interaction with biological targets.
- Steric Effects: The bulky cyclohexyl and isopropyl groups could hinder access to enzyme active sites compared to smaller analogs like 2-(Ethylmethylamino)ethanol .
Biological Activity
Overview
2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol, with the molecular formula C13H28N2O, is a tertiary amine characterized by a cyclohexyl ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its structure allows it to interact with various biological targets, influencing enzyme activity and receptor modulation.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can bind to these molecular targets, which leads to alterations in their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.
- Signal Transduction : The compound may affect signal transduction pathways, impacting various physiological processes.
Biological Activity Data
Research indicates that this compound exhibits significant biological activities. Below is a summary of relevant findings:
Case Studies
- Enzyme Inhibition Study : A study conducted on the effects of this compound on cytochrome P450 enzymes revealed that the compound significantly inhibited CYP3A4 activity. This suggests potential drug-drug interaction risks when co-administered with other medications metabolized by this enzyme.
- Receptor Binding Affinity : Research investigating the binding affinity of this compound to various neurotransmitter receptors found that it selectively binds to serotonin receptors, indicating its potential role in modulating mood and anxiety disorders.
- Opioid Receptor Activation : A study utilizing the [35S] GTPγS assay demonstrated that this compound acts as a potent agonist at the μ-opioid receptor, suggesting its utility in pain management therapies.
Comparative Analysis
When compared to similar compounds such as N,N-Dimethylcyclohexylamine and Cyclohexylamine, this compound exhibits unique properties due to its structural composition. This uniqueness provides distinct advantages in terms of selectivity and potency in biological applications.
| Compound | Key Properties |
|---|---|
| This compound | High selectivity for opioid receptors; significant enzyme inhibition |
| N,N-Dimethylcyclohexylamine | Moderate receptor affinity; less potent |
| Cyclohexylamine | Limited biological activity compared to others |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
